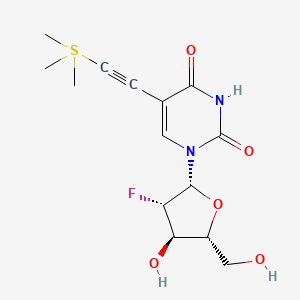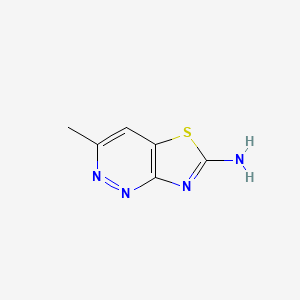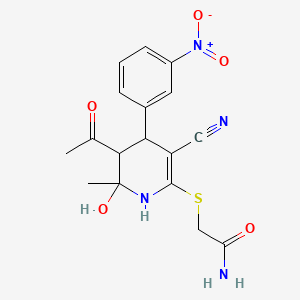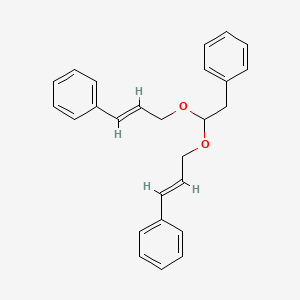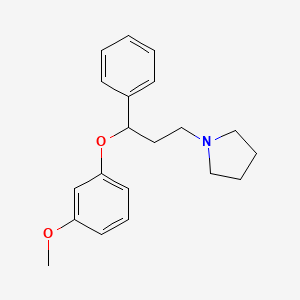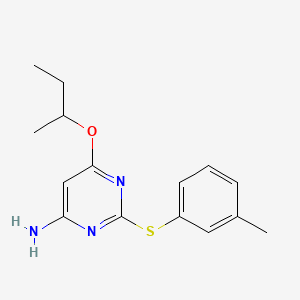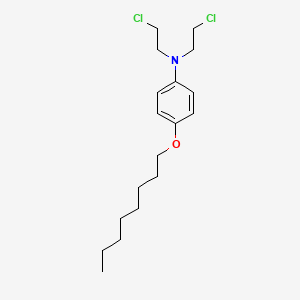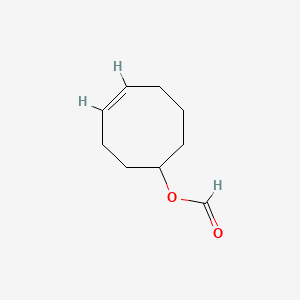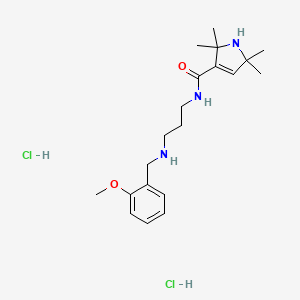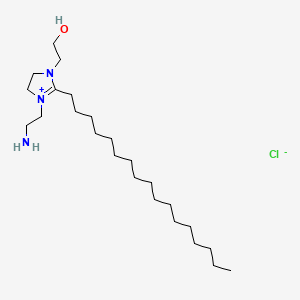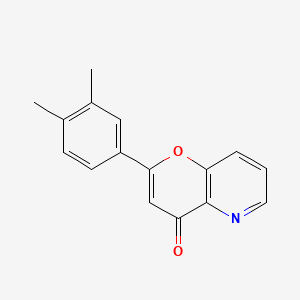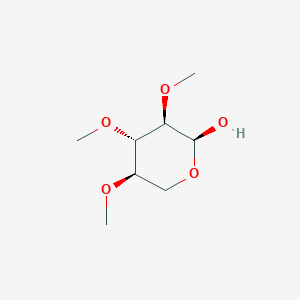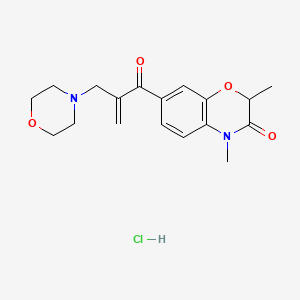
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core, dimethyl groups, a morpholinylmethyl substituent, and a propenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholinylmethyl Group: This step may involve nucleophilic substitution reactions.
Addition of the Propenyl Group: This can be done through reactions such as Wittig or Heck coupling.
Formation of the Monohydrochloride Salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional substituents.
Morpholinylmethyl Derivatives: Compounds with similar morpholinylmethyl groups.
Propenyl Substituted Benzoxazinones: Compounds with similar propenyl groups.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
特性
CAS番号 |
136629-00-0 |
|---|---|
分子式 |
C18H23ClN2O4 |
分子量 |
366.8 g/mol |
IUPAC名 |
2,4-dimethyl-7-[2-(morpholin-4-ylmethyl)prop-2-enoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-12(11-20-6-8-23-9-7-20)17(21)14-4-5-15-16(10-14)24-13(2)18(22)19(15)3;/h4-5,10,13H,1,6-9,11H2,2-3H3;1H |
InChIキー |
SAOWWKVBFPDYRG-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CN3CCOCC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


